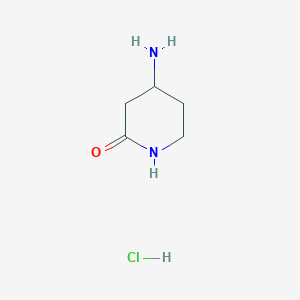

4-Aminopiperidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminopiperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-Aminopiperidin-2-one hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives, which include 4-Aminopiperidin-2-one hydrochloride, are present in more than twenty classes of pharmaceuticals .

Cellular Effects

It is known that piperidine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that piperidine derivatives can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperidine derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles .

Activité Biologique

4-Aminopiperidin-2-one hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by an amino group at the 4-position and a ketone at the 2-position. Its molecular formula is C5H10ClN1O, and it exhibits properties typical of piperidine derivatives, which often serve as scaffolds in medicinal chemistry.

1. Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways such as NF-κB . The structural characteristics of these compounds enhance their interaction with protein binding sites, leading to improved biological activity.

2. Neuroprotective Effects

Research indicates that piperidine derivatives may also have neuroprotective effects. Specifically, studies involving related compounds suggest that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . These actions contribute to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.

3. Anti-inflammatory Properties

Piperidine derivatives, including this compound, have been noted for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thereby offering potential therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Anticancer Efficacy

A study explored the anticancer effects of a piperidine derivative analogous to this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, outperforming standard chemotherapeutic agents like bleomycin. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Action

In a preclinical trial involving animal models of Alzheimer's disease, a piperidine derivative was administered to evaluate its effects on cognitive function and neuroprotection. The results showed improved memory retention and reduced neuroinflammation markers, suggesting that the compound could be beneficial for treating cognitive decline associated with neurodegenerative diseases .

Table 1: Biological Activities of this compound

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Aminopiperidin-2-one hydrochloride has been explored for its potential in drug development, particularly in the following areas:

- Somatostatin Receptor Modulation :

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors :

-

Neurological Disorders :

- Due to its ability to modulate neurotransmitter systems, it is being investigated for potential use in treating conditions such as schizophrenia and depression through its action on dopaminergic pathways .

Biochemical Mechanisms

The compound's mechanism of action involves:

- Binding Interactions : It interacts with various biomolecules, influencing cellular signaling pathways and gene expression.

- Enzyme Inhibition : It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular function significantly .

Case Studies

- Treatment of Acromegaly :

- Diabetes Management :

-

Neuropharmacology :

- Experimental models have shown that this compound can modulate dopaminergic activity, providing insights into its use for treating psychiatric disorders .

Data Table: Applications Overview

| Application Area | Mechanism of Action | Notable Outcomes |

|---|---|---|

| Somatostatin Receptor Modulation | Affinity for somatostatin receptors | Effective in treating acromegaly |

| Dipeptidyl Peptidase IV Inhibitors | Enhances insulin secretion | Improved glycemic control in diabetes |

| Neurological Disorders | Modulates neurotransmitter systems | Potential treatment for schizophrenia |

Propriétés

IUPAC Name |

4-aminopiperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWIFZGLLVKIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601637 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260883-24-6 |

Source

|

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.